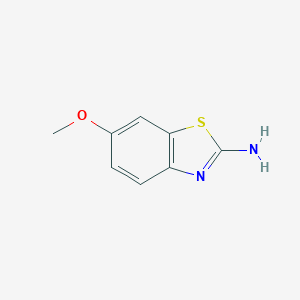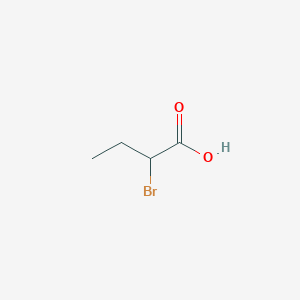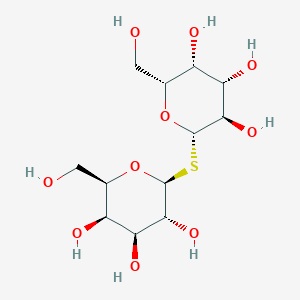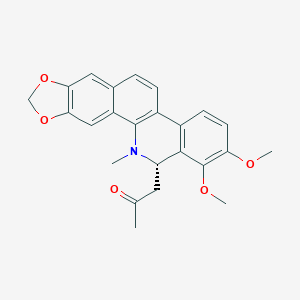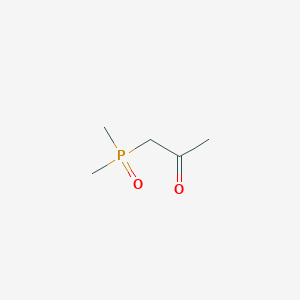
1-Dimethylphosphorylpropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dimethylphosphorylpropan-2-one is an organic compound with the molecular formula C5H11O2P. It is a phosphorylated ketone, characterized by the presence of a dimethylphosphoryl group attached to a propan-2-one backbone. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Dimethylphosphorylpropan-2-one can be synthesized through several methods. One common approach involves the reaction of dimethylphosphite with a suitable ketone under controlled conditions. The reaction typically requires a base such as sodium hydride to facilitate the formation of the phosphorylated product. The reaction is carried out in an inert solvent like tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through distillation or recrystallization to achieve the desired quality. The use of continuous flow reactors is also explored to enhance production efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Dimethylphosphorylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-dimethylphosphorylpropan-2-ol.
Substitution: The phosphoryl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphoryl group under mild conditions.
Major Products Formed:
Oxidation: Phosphonic acids or phosphonates.
Reduction: 1-Dimethylphosphorylpropan-2-ol.
Substitution: Various phosphorylated derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Dimethylphosphorylpropan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is explored for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 1-Dimethylphosphorylpropan-2-one exerts its effects involves the interaction of the phosphoryl group with various molecular targets. The phosphoryl group can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Dimethyl (1-diazo-2-oxopropyl)phosphonate:
Dimethylphosphorylacetone: Another phosphorylated ketone with similar reactivity but different applications.
Uniqueness: 1-Dimethylphosphorylpropan-2-one is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications.
Propriétés
IUPAC Name |
1-dimethylphosphorylpropan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O2P/c1-5(6)4-8(2,3)7/h4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWDUNUUJHCYOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CP(=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

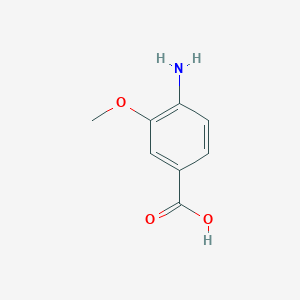
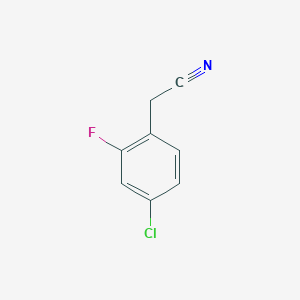
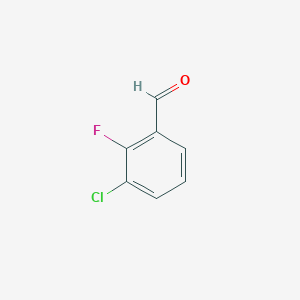
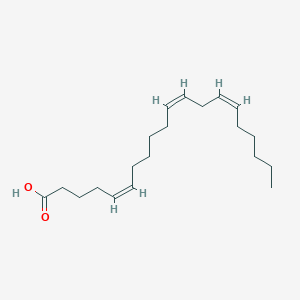
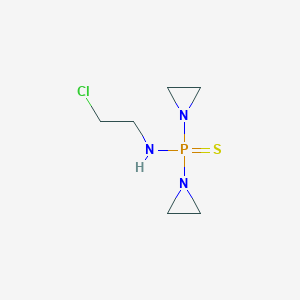
![3-Methylbenzo[g]isoquinoline](/img/structure/B104344.png)

